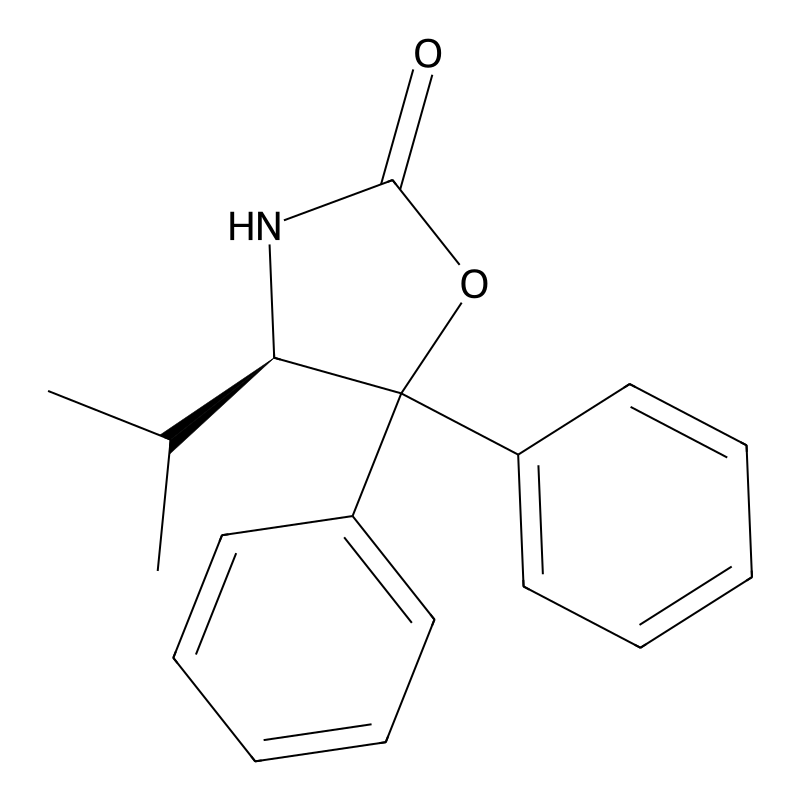

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone is a chiral oxazolidinone compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol. It is characterized by a unique oxazolidinone ring structure, which contributes to its biological activity and potential applications in medicinal chemistry. This compound is particularly notable for its stereochemistry, as the (R) configuration plays a crucial role in its interactions with biological systems .

Asymmetric Catalysis:

As a chiral auxiliary, (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has been investigated for its potential to induce chirality in various organic reactions. Studies have shown its effectiveness in promoting enantioselective aldol reactions, a fundamental reaction for carbon-carbon bond formation. []

- Nucleophilic substitutions: The oxazolidinone ring can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of new derivatives.

- Formation of derivatives: It can be transformed into other functionalized compounds through reactions such as acylation or alkylation.

- Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield corresponding acids and amines.

These reactions are essential for synthesizing more complex molecules in pharmaceutical research .

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone exhibits significant biological activities, particularly as an antimicrobial agent. Its mechanism of action primarily involves inhibition of bacterial protein synthesis, making it a candidate for antibiotic development. Additionally, studies suggest potential anti-inflammatory properties, although further research is needed to fully elucidate these effects .

Several methods have been developed for synthesizing (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone:

- Asymmetric synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the (R) enantiomer.

- Ring-closing reactions: Starting from appropriate precursors that allow for cyclization to form the oxazolidinone structure.

- Modification of existing oxazolidinones: By introducing isopropyl and diphenyl groups through selective substitution reactions.

These methods highlight the versatility and importance of this compound in synthetic organic chemistry .

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone has several applications:

- Pharmaceuticals: As a building block in the synthesis of antibacterial agents and other therapeutic compounds.

- Research: Used in studies related to chirality and drug design due to its unique structural features.

- Chemical intermediates: Serves as a precursor for synthesizing more complex organic molecules.

The compound's ability to interact with biological systems makes it a valuable asset in drug discovery .

Interaction studies involving (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone have focused on its binding affinity to various biological targets:

- Target proteins: Investigations into how this compound binds to ribosomal subunits have shown its potential as an antibiotic.

- Enzyme interactions: Studies suggest that it may inhibit specific enzymes involved in bacterial metabolism.

These interactions underline its significance in developing new therapeutic agents .

Several compounds share structural similarities with (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Benzyl-2-oxazolidinone | Contains an oxazolidinone ring | Benzyl group instead of isopropyl |

| (S)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone | Enantiomeric form | Different stereochemistry affecting activity |

| 4-Methyl-5,5-diphenyl-2-oxazolidinone | Similar core structure | Methyl group instead of isopropyl |

These compounds highlight the uniqueness of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone due to its specific stereochemistry and functional groups that influence its biological activity and chemical reactivity .

Historical Development of Evans Oxazolidinones in Stereoselective Transformations

The discovery of Evans oxazolidinones in 1982 marked a watershed moment in enantioselective synthesis. David A. Evans recognized that chiral 2-oxazolidinones, derived from readily available amino alcohols like norephedrine, could serve as temporary stereochemical directors. The (R)-(+)-4-isopropyl-5,5-diphenyl variant emerged as particularly effective due to its synthetic accessibility and robust stereochemical outcomes. Early applications focused on α-alkylation reactions, where the auxiliary’s isopropyl and diphenyl groups enforced a fixed enolate conformation, enabling >99% diastereomeric excess (d.e.) in products. By the late 1980s, its utility expanded to aldol reactions, with boron-mediated protocols achieving predictable syn-selectivity across diverse substrates.

A critical advancement came with the development of standardized cleavage conditions. Lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) protocols allowed efficient auxiliary removal while preserving stereochemical integrity. This methodological foundation supported the oxazolidinone’s adoption in total syntheses of complex natural products, including cytovaricin and bryostatin.

Mechanistic Basis of Diastereofacial Control in Enolate Chemistry

The stereodirecting power of (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone originates from its ability to enforce Z-enolate geometry and modulate transition-state organization. Deprotonation with strong bases like LDA generates a lithium enolate, which adopts a fixed conformation due to coordination between the enolate oxygen and the oxazolidinone carbonyl. In boron-mediated aldol reactions, the Z-enolate forms a six-membered Zimmerman-Traxler transition state, where the aldehyde approaches from the less hindered face opposite the diphenyl substituents (Figure 1).

Key Mechanistic Features:

- Steric Shielding: The 5,5-diphenyl moiety creates a steric barrier, directing nucleophilic attack to the Re face of the enolate.

- Chelation Control: Boron or titanium coordination with the oxazolidinone carbonyl locks the enolate geometry, preventing undesired rotamer interconversion.

- Dipole Minimization: The auxiliary’s electron-withdrawing groups stabilize transition states through dipole-dipole interactions, as evidenced by computational studies.

This mechanistic framework explains the auxiliary’s consistent performance across substrates, achieving enantiomeric excess (e.e.) values exceeding 95% in optimized systems.

Comparative Efficacy With C(5)-Substituted Oxazolidinone Derivatives

While the 5,5-diphenyl substitution pattern remains a gold standard, structure-activity relationship (SAR) studies reveal nuanced trade-offs with other C(5) modifications (Table 1).

Table 1: Stereoselectivity of C(5)-Substituted Oxazolidinones in Aldol Reactions

| C(5) Substituent | Enolate Geometry | % syn-Selectivity | e.e. (%) |

|---|---|---|---|

| 5,5-Diphenyl (Target) | Z | 98 | 99 |

| 5-Acetamidomethyl | Z | 95 | 92 |

| 5-Thiourea | Z | 97 | 98 |

| 5-Hydroxymethyl | E | 82 | 85 |

The 5,5-diphenyl auxiliary outperforms smaller substituents (e.g., hydroxymethyl) by enhancing transition-state organization through van der Waals interactions. Interestingly, thiourea derivatives (e.g., 5-thiourea) rival the diphenyl variant in selectivity but suffer from reduced hydrolytic stability. These findings underscore the unique synergy between steric bulk and electronic effects in the target compound.

N-Acylation Strategies for Substrate Attachment

N-Acylation represents the foundational step for incorporating (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone into target substrates. Traditional methods employ propionic anhydride with 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst under mild conditions, achieving near-quantitative yields of N-propionyl oxazolidinone derivatives [1]. This approach capitalizes on the auxiliary’s steric and electronic properties to direct acylation selectively to the nitrogen center while preserving the oxazolidinone ring’s integrity.

Recent innovations have expanded the acylation toolkit. Oxidative N-heterocyclic carbene (NHC) catalysis enables the use of aldehydes as acylation reagents, bypassing the need for reactive acid chlorides or anhydrides [2]. This method, conducted in air with iron(II) phthalocyanine as an electron transfer mediator, achieves good-to-excellent yields (72–94%) across diverse aldehyde and oxazolidinone substrates. The table below summarizes key physicochemical properties of (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone relevant to acylation workflows:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₂ | [4] |

| Melting Point | 252–256°C | [4] |

| Specific Rotation ([α]₂₀/D) | +243° to +249° (c=0.6, CH₂Cl₂) | [4] |

| Purity (HPLC) | ≥98.0% | [4] |

The auxiliary’s conformational rigidity, imparted by the 5,5-diphenyl substituents, ensures minimal epimerization during acylation, making it ideal for stereoselective applications [3].

Regioselective Cleavage Mechanisms Using Lithium Peroxide Systems

Cleavage of the oxazolidinone auxiliary under lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) conditions remains the gold standard for recovering enantiomerically pure carboxylic acids. The reaction proceeds via nucleophilic attack of lithium hydroperoxide (LiOOH) at the amide carbonyl, forming a percarboxylate intermediate that undergoes reductive workup to yield the free acid [6]. Key mechanistic insights include:

- Diastereoselectivity Preservation: The rigid enolate chelation during prior alkylation steps ensures >98:2 diastereomeric ratios, which remain intact during cleavage due to the reaction’s non-epimerizing conditions [1] [5].

- Oxygen Evolution: Stoichiometric oxygen release occurs via peroxide-mediated reduction of the percarboxylate intermediate, necessitating rigorous inertion protocols to mitigate combustion risks in large-scale applications [6].

- Side Reaction Mitigation: Competing hydrolysis at the carbamate carbonyl, leading to hydroxyamide byproducts, is suppressed by maintaining H₂O₂ concentrations above 2.5 M and reaction temperatures below 25°C [6].

The table below outlines optimized cleavage conditions for high-yield auxiliary removal:

| Parameter | Optimal Value | Outcome |

|---|---|---|

| LiOH Concentration | 2.0–3.0 M | Minimizes hydroxyamide formation |

| H₂O₂ Stoichiometry | 2.5–3.0 equiv | Ensures complete percarboxylation |

| Temperature | 0–25°C | Prevents O₂ overpressure |

| Reaction Time | 4–6 hours | Balances conversion and safety |

Recyclability Considerations in Multi-Step Syntheses

While direct recovery and reuse of (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone remain underexplored, its stability under cleavage conditions suggests potential recyclability. Key factors influencing auxiliary recovery include:

- Cleavage Efficiency: Reactions achieving >95% conversion to carboxylic acids minimize auxiliary degradation, enabling theoretical recovery via extraction or crystallization [6].

- Byproduct Management: Hydroxyamide formation (≤4.6% under suboptimal conditions) complicates purification but does not preclude auxiliary recovery if chromatographic methods are employed [6].

- Solvent Compatibility: Tetrahydrofuran (THF) and dichloromethane, commonly used in cleavage workflows, permit auxiliary precipitation upon solvent removal, streamlining recovery [4].

Future developments may focus on immobilizing the auxiliary on solid supports or engineering water-soluble variants to enhance recyclability in industrial settings [3].

The Evans aldol reaction represents one of the most reliable and widely employed methods for asymmetric carbon-carbon bond formation in organic synthesis. This reaction utilizes the (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone as a chiral auxiliary to achieve exceptional stereochemical control in aldol condensations.

The mechanistic foundation of the Evans aldol reaction centers on the formation of Z-enolates under kinetic control. When the oxazolidinone imide is treated with dibutylboron triflate (Bu₂BOTf) and triethylamine, selective formation of the Z-enolate occurs due to minimized steric interactions. The stereochemical outcome is governed by a chair-like six-membered transition state following the Zimmerman-Traxler model.

Transition State Analysis and Stereochemical Control

The stereoselectivity of the Evans aldol reaction is controlled by three key factors: 1,3-diaxial interactions, steric hindrance from the asymmetric auxiliary, and minimization of dipole interactions between the two carbonyl groups. In the preferred transition state, the isopropyl group at the 4-position of the oxazolidinone ring blocks approach from the β-face, forcing the aldehyde to approach from the α-face, resulting in the characteristic Evans syn-aldol product.

Computational studies using density functional theory have revealed that the stereochemistry is fixed through coordination of the boron center with both the enolate oxygen and the aldehyde carbonyl oxygen, creating a rigid six-membered transition state. The dipole-dipole repulsion between the oxazolidinone carbonyl and the enolate carbon-oxygen bond favors an antiperiplanar arrangement, further stabilizing the preferred transition state.

Diastereoselectivity and Scope

The Evans aldol reaction typically provides exceptional diastereoselectivity, often exceeding 99:1 in favor of the syn-aldol product. This high selectivity is maintained across a broad range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. The reaction tolerates various functional groups and has been successfully applied in the synthesis of complex polyketide natural products.

The following table summarizes the key transition state models and their stereochemical outcomes:

| Transition State Model | Lewis Acid | Enolate Geometry | Diastereoselectivity | Applications |

|---|---|---|---|---|

| Evans syn-aldol (Boron-mediated) | Bu₂BOTf, Et₃N | Z-enolate | >99:1 (Evans syn) | Most common Evans aldol; reliable stereochemistry |

| Evans anti-aldol (Titanium-mediated) | TiCl₄, (-)-sparteine | E-enolate | >95:5 (anti) | Access to anti-aldol products |

| Non-Evans syn-aldol (chelated) | TiCl₄ (chelating conditions) | Z-enolate (chelated) | >90:10 (non-Evans syn) | Alternative stereochemical outcome |

| Zimmerman-Traxler chair model | Various (Li, B, Ti) | Z or E (depending on conditions) | Variable (depends on substrate) | General model for aldol stereoselectivity |

Asymmetric Alkylation Reactions: Substrate Scope and Limitations

Asymmetric alkylation reactions using (R)-(+)-4-isopropyl-5,5-diphenyl-2-oxazolidinone represent another cornerstone application of this chiral auxiliary. The reaction involves deprotonation of the N-acyloxazolidinone with a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), followed by treatment with an alkylating agent.

Mechanistic Considerations

The alkylation proceeds through a Z-enolate intermediate, with the electrophile approaching from the face opposite to the bulky isopropyl substituent. The high diastereoselectivity arises from the rigid conformation of the enolate, which is stabilized by chelation of the lithium cation to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

The stereochemical model demonstrates that the isopropyl group effectively shields the β-face of the enolate, directing the electrophile to attack from the α-face. This results in the formation of products with the new stereocenter having the opposite configuration to the isopropyl-bearing carbon.

Substrate Scope and Limitations

The Evans asymmetric alkylation reaction exhibits specific substrate requirements and limitations that must be considered for successful application:

| Substrate Type | Reactivity | Diastereoselectivity | Limitations | Examples in Natural Product Synthesis |

|---|---|---|---|---|

| Primary alkyl halides | Good to excellent | 85-99% de | Limited to reactive electrophiles | Laulimalide C1-C16 fragment |

| Allyl halides | Excellent | 90-99% de | None significant | Amphidinolide B1 synthesis |

| Benzyl halides | Excellent | 85-99% de | None significant | Sch 56592 synthesis |

| Propargyl halides | Good | 80-95% de | Moderate yields sometimes | Various polyketide syntheses |

| Secondary alkyl halides | Moderate (via SN1) | Variable (70-90% de) | Competing elimination reactions | Limited examples |

| Tertiary alkyl halides | Poor (elimination predominant) | Not applicable | Elimination predominates over substitution | Not used |

| Non-activated alkyl halides | Limited (requires special conditions) | Variable | Requires activated electrophiles or triflate leaving groups | Specialized applications |

The reaction is generally limited to reactive alkylating agents, particularly allyl and benzyl halides, which provide the highest yields and selectivities. Less reactive electrophiles require special conditions, such as the use of sodium enolates or electrophiles with triflate leaving groups.

Recent Developments

Recent advances include the development of umpolung alkylation methodologies using Evans β-ketoimides. This approach employs dialkylzinc reagents in the presence of Koser's reagent to achieve stereoselective alkylation under mild conditions, providing diastereoselectivities between 3:1 and 18:1.

Tandem Auxiliary-Directed Processes in Complex Molecule Assembly

The integration of multiple Evans auxiliary-directed reactions in tandem processes has emerged as a powerful strategy for the rapid assembly of complex molecular architectures. These cascade reactions enable the formation of multiple bonds and stereogenic centers in a single synthetic operation, significantly enhancing synthetic efficiency.

Cascade Reaction Design

Tandem auxiliary-directed processes typically involve sequential transformations where the product of the first reaction serves as the substrate for the subsequent transformation. The Evans auxiliary provides stereochemical control throughout the cascade, ensuring predictable and reliable outcomes.

Examples of successful tandem processes include:

Aldol-Cycloaddition Cascades: Sequential aldol reaction followed by intramolecular cycloaddition reactions, enabling rapid construction of polycyclic frameworks.

Alkylation-Aldol Sequences: Combined alkylation and aldol reactions for the efficient synthesis of polyketide fragments.

Michael Addition-Aldol Cascades: Tandem Michael addition followed by aldol cyclization for the construction of complex bicyclic systems.

Applications in Natural Product Synthesis

The power of tandem auxiliary-directed processes is exemplified in several notable natural product syntheses. The total synthesis of laulimalide employed a key alkylation step using Evans methodology to establish the C11 stereocenter in the C1-C16 fragment. Similarly, the synthesis of amphidinolide B1 utilized oxazolidinone-controlled alkylation with 2,3-dibromopropane to achieve exceptional diastereoselectivity (96:4).

The synthesis of Sch 56592, an antifungal agent, demonstrated the versatility of Evans auxiliary methodology through multiple applications. The key transformation involved alkylation of the oxazolidinone imide with benzyloxymethyl chloride via titanium enolate chemistry, achieving greater than 98% diastereomeric excess.

Advantages and Challenges

Tandem auxiliary-directed processes offer several advantages including atom economy, reduced number of synthetic steps, and predictable stereochemical outcomes. However, challenges include the need for compatible reaction conditions across multiple transformations and potential issues with auxiliary removal after complex cascade sequences.

The development of new tandem methodologies continues to be an active area of research, with particular focus on environmentally benign processes and the incorporation of biocatalytic transformations. These advances promise to further expand the utility of Evans auxiliary methodology in complex molecule synthesis.